2-Chloropyrrolo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
893723-58-5 |
|---|---|
Molecular Formula |
C7H5ClN2 |
Molecular Weight |
152.58 g/mol |
IUPAC Name |
2-chloropyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H5ClN2/c8-7-4-3-6-2-1-5-10(6)9-7/h1-5H |
InChI Key |
ICEFEPLTOYVQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=CC(=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloropyrrolo 1,2 B Pyridazine and Substituted Pyrrolo 1,2 B Pyridazine Derivatives
Strategies Involving Pyridazine (B1198779) Precursors
The construction of the bicyclic pyrrolo[1,2-b]pyridazine (B13699388) framework frequently commences with a pre-existing pyridazine ring, onto which the five-membered pyrrole (B145914) ring is annulated. Various synthetic methods have been developed to achieve this transformation, including cycloaddition and condensation reactions.
1,3-dipolar cycloaddition reactions represent a powerful and widely utilized method for the synthesis of pyrrolo[1,2-b]pyridazines. This approach involves the reaction of a 1,3-dipole with a dipolarophile, leading to the formation of the five-membered ring in a single step.
Pyridazinium N-ylides are key 1,3-dipoles for the synthesis of the pyrrolo[1,2-b]pyridazine core. These ylides are typically generated in situ by the reaction of a pyridazine with a reactive halide, such as an α-haloketone or α-haloester, in the presence of a base. The resulting pyridazinium N-ylide then readily undergoes a [3+2] cycloaddition reaction with a variety of dipolarophiles.
When unsymmetrical acetylenic dipolarophiles, such as methyl propiolate or dimethyl acetylenedicarboxylate (B1228247) (DMAD), are used, the cycloaddition can potentially lead to the formation of two regioisomers. However, the reaction often proceeds with high regioselectivity. For example, the reaction of pyridazinium ylides with DMAD typically yields the corresponding 5,6-dicarbomethoxypyrrolo[1,2-b]pyridazine derivatives. The subsequent aromatization of the initially formed cycloadduct often occurs spontaneously through the elimination of a molecule of water or another small molecule.
The reaction can be influenced by various factors, including the nature of the substituents on both the pyridazinium ylide and the dipolarophile, as well as the reaction conditions. The use of microwave irradiation has been shown to accelerate these cycloaddition reactions significantly.
Table 1: Examples of Pyrrolo[1,2-b]pyridazines from Pyridazinium N-Ylides and Dipolarophiles
| Pyridazinium Ylide Precursor | Dipolarophile | Product | Reference |
| Pyridazine and Ethyl Bromoacetate | Dimethyl Acetylenedicarboxylate (DMAD) | Dimethyl 7-ethoxycarbonylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate | |
| 3-Methylpyridazine and Phenacyl Bromide | Phenylacetylene | 2-Phenyl-5-methyl-7-benzoylpyrrolo[1,2-b]pyridazine | |
| Pyridazine and 2-Bromo-1-(4-nitrophenyl)ethanone | Methyl Propiolate | Methyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate |
Mesoionic compounds, particularly those derived from oxazolo[3,2-b]pyridazin-2-one, serve as effective 1,3-dipole synthons for the construction of the pyrrolo[1,2-b]pyridazine skeleton. These mesoionic species can be generated from N-amino-pyridazinones and react with acetylenic dipolarophiles in a [3+2] cycloaddition manner. This reaction is often followed by the extrusion of carbon dioxide, leading to the formation of the aromatic pyrrolo[1,2-b]pyridazine ring system.
This methodology offers an alternative route to access substituted pyrrolo[1,2-b]pyridazines, and the nature of the substituents on the final product is determined by the starting mesoionic compound and the dipolarophile used.
The condensation of pyridazines with α-haloketones or related compounds is a classical and straightforward method for the synthesis of pyrrolo[1,2-b]pyridazines, often referred to as the Tschitschibabin reaction. The reaction proceeds via the initial N-alkylation of the pyridazine ring by the α-haloketone to form a pyridazinium salt. Subsequent intramolecular cyclization, driven by a base, leads to the formation of a dihydropyrrolo[1,2-b]pyridazine intermediate, which then aromatizes, often through air oxidation, to yield the final product.
For the synthesis of 2-chloropyrrolo[1,2-b]pyridazine, a key starting material is 3-chloropyridazine (B74176). The reaction of 3-chloropyridazine with an appropriate α-haloketone, followed by cyclization, can in principle lead to the desired product. However, the reactivity of the pyridazine ring and the potential for side reactions need to be carefully managed.
Cyclopropenones and their derivatives have emerged as versatile reagents in organic synthesis, including the construction of heterocyclic systems. The reaction of pyridazinium N-ylides with cyclopropenones provides a pathway to substituted pyrrolo[1,2-b]pyridazines. This transformation likely proceeds through an initial Michael addition of the ylide to the cyclopropenone, followed by ring-opening and subsequent cyclization to form the bicyclic system.
The use of alkylidene-cyclopropanes in reactions with pyridazinium ylides also offers a route to the pyrrolo[1,2-b]pyridazine core. These reactions expand the scope of available starting materials for the synthesis of this important heterocyclic scaffold.
The Sonogashira reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to the synthesis of substituted pyrrolo[1,2-b]pyridazines. Starting from a 3-chloropyridazine derivative, a Sonogashira coupling with a suitable terminal alkyne introduces an alkynyl substituent at the 3-position of the pyridazine ring.
This alkynyl-substituted pyridazine can then undergo an intramolecular cyclization to form the pyrrolo[1,2-b]pyridazine ring system. This method is particularly useful for introducing a wide range of substituents at specific positions of the final heterocyclic product, offering a high degree of modularity and control over the molecular architecture. The cyclization step can be promoted by various reagents, including copper salts or other transition metal catalysts.
Intramolecular Cyclization of Tetrahydro-3(2H)pyridazinones
One established route to the pyrrolo[1,2-b]pyridazine core involves the intramolecular cyclization of tetrahydro-3(2H)pyridazinone derivatives. arkat-usa.org A notable example is the synthesis of new pyrrolo[1,2-b]pyridazines through a 1,3-dipolar cycloaddition reaction that proceeds via a mesoionic intermediate. nih.gov In this process, 3(2H)pyridazinone acids, obtained from the hydrolysis of their corresponding esters, are treated with acetic anhydride. nih.govresearchgate.net This in situ generates mesoionic oxazolo-pyridazinones (münchnones), which act as 1,3-dipoles. nih.gov These intermediates then react with acetylenic dipolarophiles, such as methyl or ethyl propiolate, to form a tricyclic intermediate. nih.gov This intermediate subsequently eliminates carbon dioxide under the reaction conditions to yield the final pyrrolo[1,2-b]pyridazine product. nih.gov The reaction is regioselective, with the ester group from the dipolarophile consistently found at the 5-position of the resulting heterocyclic system. nih.gov
Table 1: Synthesis of Pyrrolo[1,2-b]pyridazines via Mesoionic Intermediates
| Starting Material | Dipolarophile | Conditions | Product | Yield (%) | Ref |
|---|
Strategies Involving Pyrrole Precursors
Synthesizing the pyrrolo[1,2-b]pyridazine system can also commence from a pre-existing pyrrole ring. A foundational method in this category was developed by Flitsch and Krämer, who utilized 1-aminopyrrole (B1266607) as the key precursor. beilstein-journals.org Condensation of 1-aminopyrrole with various β-dicarbonyl compounds successfully yielded a range of pyrrolopyridazine derivatives. beilstein-journals.org For instance, the reaction with benzoylacetone (B1666692) produces a single isomer, 2-methyl-4-phenyl-pyrrolopyridazine. beilstein-journals.org Similarly, unsubstituted pyrrolo[1,2-b]pyridazine was synthesized from 1-aminopyrrole and 3-ethoxyacrolein diethylacetal, albeit in a modest yield of 21%. beilstein-journals.org
A more recent approach involves a domino coupling-isomerization-condensation reaction, which uses 1-amino-2-bromopyrroles and (hetero)aryl propargyl alcohols to create functionalized pyrrolo[1,2-b]pyridazines. researchgate.net Another innovative method starts with a BOC-protected 1-aminopyrrole derivative and α,β-unsaturated ketones, representing a novel route to this heterocyclic core. beilstein-journals.org
Syntheses via Rearrangement Reactions
The synthesis of pyrrolo[1,2-b]pyridazines can also be achieved through rearrangement reactions, although this is a less common approach compared to cycloadditions and condensations. arkat-usa.org One such pathway involves the Beckmann rearrangement. Functionalized oximes can undergo rearrangement influenced by the stereochemistry of the N-hydroxyl group. For example, the (Z)-isomer might react in the presence of diisobutylaluminum hydride to form an azepane via ring expansion, while the (E)-isomer could lead to a different heterocyclic system like a perhydroquinoline. researchgate.net While not a direct route to this compound, these types of rearrangements highlight the potential for skeletal transformations in building complex heterocyclic structures.
Syntheses from Acyclic Compounds
The pyrrolo[1,2-b]pyridazine framework can be constructed from entirely acyclic starting materials. A classical method involves the condensation of 1,4,7-triketones with hydrazine (B178648) hydrate, followed by a dehydrogenation step to furnish the aromatic system. nih.gov Another approach is the intramolecular [4+2] cycloaddition of azoalkenes. arkat-usa.org
A more specific example is the reaction of cyanoacetic acid hydrazide with 3-bromo-1,1,3-tricyano-2-phenylpropene. nih.gov Additionally, a facile synthesis has been developed starting from 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide. nih.govnih.gov This compound reacts with tertiary butyl carbazate, and the resulting carbamate (B1207046) derivative undergoes condensation with a chalcone (B49325) to afford highly substituted pyrrolo[1,2-b]pyridazine derivatives. nih.govnih.gov
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on improving efficiency, reducing waste, and shortening reaction times. These principles have been successfully applied to the synthesis of pyrrolo[1,2-b]pyridazines and related heterocycles.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov This technology has been effectively used in the synthesis of various azaheterocycles, offering significant reductions in reaction time (from hours to minutes) and often providing higher yields (10-20% improvement) compared to conventional heating methods. nih.gov For instance, a one-pot, three-component synthesis of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives was achieved rapidly under microwave-assisted conditions. nih.gov Similarly, novel 1-thiazolyl-pyridazinedione derivatives were prepared via a microwave-assisted multicomponent reaction, highlighting the eco-friendly nature of this energy source. mdpi.com An efficient one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has also been reported, starting from benzo[f]quinoline, 2-bromo-acetophenones or 2-chloro-(N-phenyl)acetamides, and electron-deficient alkynes. lew.ro This method provides direct access to complex derivatives with shorter reaction times and reduced solvent consumption. lew.ro
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Conditions | Microwave Conditions | Advantage | Ref |
|---|---|---|---|---|
| Friedländer Cyclization (Pyrrolopyridines) | Hours | Minutes | Time reduction, 10-20% higher yields | nih.gov |
| Condensation (1,2,3-Triazoles) | 2-4 hours | 5-10 minutes | Time reduction, 10-20% higher yields | nih.gov |
One-pot and multicomponent reactions (MCRs) are highly valued for their efficiency, as they allow for the formation of complex molecules from simple precursors in a single synthetic operation, minimizing purification steps and saving time and resources. researchgate.netresearchgate.net A series of pyrrolo[1,2-b]pyridazines have been synthesized using a one-pot MCR between pyridazine, 2-bromoacetophenones, 1-butyn-3-one as the acetylenic dipolarophile, and 1,2-epoxybutane (B156178) as an acid scavenger. researchgate.net This strategy exemplifies the advantages of reducing reaction times and simplifying work-up procedures. researchgate.net
The development of MCRs for pyridine (B92270) synthesis, which can be conceptually extended to related fused systems, often utilizes readily available starting materials and catalysts to produce highly functionalized products. ekb.eggrowingscience.com For example, a novel series of polyfunctionalized pyridines were synthesized via an MCR of an arylidene malononitrile, various methylarylketones, and sodium ethoxide in ethanol. researchgate.netekb.eg Such strategies, particularly those catalyzed by reusable solid bases like hydrotalcite, align with the principles of green chemistry by improving atom economy and reducing waste. growingscience.com
Electrosynthesis Protocols for Pyrrolo[1,2-b]pyridazine Derivatives
Electrochemical methods offer a novel and sustainable approach to synthesizing complex organic molecules. A recently developed electrosynthetic protocol has demonstrated its utility in the creation of 2-substituted pyrrolo[1,2-b]pyridazin-4(1H)-ones. researchgate.net This method is noted for its scalability and the ability to produce diverse products through subsequent transformations. researchgate.net
The core of this protocol involves a one-pot copper(II)-catalyzed tandem reaction starting from N-aminopyrroles. researchgate.net An key aspect of this electrosynthesis is the source of the oxygen atom for the carbonyl group, which has been confirmed through ¹⁸O isotope tracing to originate from water. researchgate.net This finding underscores the unique reaction mechanism facilitated by the electrochemical conditions. The versatility of this method allows for the rapid assembly of a library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives. researchgate.net
Deaminative Chlorination Approaches for Pyrrolo[1,2-b]pyridazine Synthesis
A significant challenge in heterocyclic chemistry is the selective introduction of functional groups. Deaminative chlorination presents a powerful strategy for converting readily available aminoheterocycles into their corresponding chloro-derivatives. This transformation is particularly valuable for late-stage functionalization in complex molecule synthesis. nih.govnih.gov
A modern approach utilizes a simple pyrylium (B1242799) reagent, pyrylium tetrafluoroborate (B81430) (Pyry-BF₄), in conjunction with a chloride source like magnesium chloride (MgCl₂), to convert a C(sp²)‒NH₂ bond into a C(sp²)‒Cl bond. nih.govnih.gov This method is characterized by its broad substrate scope, accommodating over 20 different classes of five- and six-membered heteroaromatic motifs, and its tolerance for sensitive functional groups. nih.gov The reaction proceeds by activating the amino group via the formation of a pyridinium (B92312) intermediate, which is then susceptible to nucleophilic attack by chloride. nih.gov
This protocol avoids the use of hazardous reagents typically associated with classical Sandmeyer-type reactions, such as explosive diazonium salts or strong oxidizing agents. nih.govnih.gov The general procedure involves stirring the aminoheterocycle with the pyrylium salt and a chloride source in a solvent like acetonitrile (B52724) at elevated temperatures. nih.gov
Table 1: General Conditions for Deaminative Chlorination
| Parameter | Condition |
|---|---|
| Reagents | Pyrylium tetrafluoroborate (1.5 equiv.), MgCl₂ (2.0 equiv.) |
| Substrate | Aminoheterocycle (1.0 equiv.) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 120 °C |
| Time | 16 hours |
Data sourced from a general protocol for the chlorination of amino heteroaromatic compounds. nih.gov
Although not explicitly demonstrated on 2-aminopyrrolo[1,2-b]pyridazine in the cited literature, the reported wide applicability suggests its potential as a viable route to this compound.
Regio- and Stereochemical Control in the Synthesis of this compound Analogs
Controlling the precise arrangement of atoms (regio- and stereochemistry) is paramount in synthesizing specific isomers of pyrrolo[1,2-b]pyridazine analogs. Cycloaddition reactions are a primary method for constructing the core bicyclic structure, and the outcome is highly dependent on the reactants and conditions.
One prominent strategy involves the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles, such as methyl or ethyl propiolate. nih.govresearchgate.net This reaction proceeds with high regioselectivity, yielding pyrrolo[1,2-b]pyridazines with the ester group exclusively at the 5-position. nih.govresearchgate.net The formation of the alternative regioisomer is not observed. nih.gov The regiochemistry of this cycloaddition has been unequivocally confirmed through detailed NMR spectroscopy and X-ray diffraction analysis. nih.govresearchgate.net For example, the pyrrolic proton H-6 appears as a triplet due to coupling with the adjacent ethyl group's methylenic protons at position 7, a coupling that would not occur if the cycloaddition had reversed regiochemistry. nih.gov
In a different synthetic approach, the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tert-butyl carbazate, followed by condensation with a chalcone, also yields a specific regioisomer. nih.gov Spectroscopic analysis, including HMBC NMR, confirmed that the isopropyl group was attached to the C-5 position of the dihydropyrrolo[1,2-b]pyridazine ring. nih.gov
The synthesis of a direct analog, 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine, provides further insight into structural confirmation. nih.govresearchgate.net The structure was unambiguously determined by elemental analysis, NMR spectroscopy, and X-ray crystallography. nih.gov The NMR data clearly distinguishes the position of each proton and carbon, confirming the substitution pattern. nih.gov
Table 2: Selected ¹H-NMR Data for 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | 2.62 | doublet | 0.7 |
| H-6 | 6.47 | double quartet | 4.3, 0.7 |
| H-5 | 6.67 | doublet | 4.3 |
| H-3 | 6.82 | doublet | 9.3 |
| H-4 | 7.72 | doublet | 9.3 |
Data confirms the specific connectivity and substitution pattern of the synthesized analog. nih.gov
Chemical Reactivity and Transformations of 2 Chloropyrrolo 1,2 B Pyridazine
Reactions Involving the Chlorine Atom at the C2 Position
The chlorine atom at the C2 position is a key functional group that serves as a handle for introducing diverse substituents onto the pyrrolo[1,2-b]pyridazine (B13699388) core. This is primarily achieved through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
The chlorine atom on the electron-deficient pyridazine (B1198779) ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro group by a variety of nucleophiles. While specific studies on 2-chloropyrrolo[1,2-b]pyridazine are not extensively detailed in the provided results, the reactivity can be inferred from related heterocyclic systems like 2-chloropyridines and 4-chloropyrrolo[2,3-d]pyrimidines. lookchem.comnih.gov
In these systems, the reaction is promoted by the electron-withdrawing nature of the nitrogen atoms in the ring, which stabilizes the Meisenheimer-like intermediate formed during the substitution process. Amines are common nucleophiles in these reactions. For instance, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline (B41778) derivatives proceeds effectively in water with acid promotion. nih.gov It is expected that this compound would react similarly with nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding 2-substituted derivatives.
A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives has been synthesized and identified as PARP inhibitors, indicating the successful substitution at the C2 position. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions on Related Chloro-Heterocycles
| Substrate | Nucleophile | Product | Conditions | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 4-(Phenylamino)-7H-pyrrolo[2,3-d]pyrimidine | Water, HCl | nih.gov |
| 2,4-dichloropyridine | Various amines | 4-Amino-2-chloropyridine | Ligand-controlled Pd-catalysis or SNAr | nsf.gov |
| 2-chloropyrazine | Phosphorus pronucleophiles | Phosphorylated pyrazines | Pd-catalysis/Base | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent at the C2 position of pyrrolo[1,2-b]pyridazine is an excellent substrate for such transformations. researchgate.net These reactions significantly enhance the molecular diversity achievable from this scaffold.
Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with a halide, is widely used to introduce aryl or vinyl groups. The reaction of 2,4-dichloropyrrolo[2,3-d]pyrimidine with arylboronic acids has been shown to be regioselective, with the reaction occurring preferentially at the more reactive chloro position. researchgate.net It is highly probable that this compound would undergo Suzuki coupling with various boronic acids in the presence of a palladium catalyst and a base to yield 2-aryl or 2-vinylpyrrolo[1,2-b]pyridazines.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The synthesis of pyrrolo[1,2-b]pyridazine derivatives has been achieved through the Sonogashira reaction of 3-chloropyridazines with propargylic alcohol, demonstrating the utility of this reaction on the pyridazine core. nih.govbeilstein-journals.org This suggests that this compound would readily couple with terminal alkynes under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base) to afford 2-alkynylpyrrolo[1,2-b]pyridazines.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Palladium-catalyzed Heck reactions have been reviewed for the functionalization of pyrrolo[2,3-d]pyrimidines, indicating their applicability to similar N-bridgehead heterocyclic systems. researchgate.netosi.lv
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Heterocycles
| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| Suzuki | 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid | Pd catalyst, 60-70°C | 4-Aryl-2-chloropyrrolo[2,3-d]pyrimidine | researchgate.net |
| Sonogashira | 3-Chloropyridazine (B74176) | Propargylic alcohol | Pd(PPh3)2Cl2-CuI, Et2NH | Alkynyl-pyridazine derivative | nih.govbeilstein-journals.org |
| Stille | 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Organostannanes | Pd catalyst, DMF | Substituted pyrrolo[2,3-d]pyrimidine | researchgate.net |
Reactivity of the Pyrrolo[1,2-b]pyridazine Ring System
Beyond the reactivity of the C2-chloro group, the pyrrolo[1,2-b]pyridazine ring itself can undergo various transformations.
The pyrrolo[1,2-b]pyridazine system is an aromatic N-bridgehead heterocycle. arkat-usa.orgthsci.com The reactivity of this system towards electrophiles is influenced by the electron distribution in the fused rings. The pyrrole (B145914) ring is generally electron-rich and activated towards electrophilic substitution, while the pyridazine ring is electron-deficient. libretexts.orggcwgandhinagar.com
In related systems like pyrrole, electrophilic substitution preferentially occurs at the C2 (α) position due to the greater stabilization of the intermediate carbocation. libretexts.orgaklectures.com For imidazo[1,2-a]pyrazine, another related N-bridgehead heterocycle, electrophilic attack occurs at the C3 position of the five-membered ring, as this maintains the aromaticity of the six-membered ring in the intermediate. stackexchange.com Based on these precedents, electrophilic aromatic substitution on the pyrrolo[1,2-b]pyridazine ring is expected to occur on the electron-rich pyrrole portion of the molecule, likely at the C3 or C1 position. The pyridazine ring is generally deactivated towards electrophilic attack. gcwgandhinagar.comquora.com
Substituents introduced onto the pyrrolo[1,2-b]pyridazine core can be further modified through various functional group interconversions. vanderbilt.edu For example, an ester group, which can be introduced via cycloaddition reactions to form the pyrrolo[1,2-b]pyridazine skeleton, can be hydrolyzed to the corresponding carboxylic acid. nih.govresearchgate.net This acid can then be decarboxylated or converted to other functional groups. researchgate.net Similarly, a cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations allow for the synthesis of a wide array of derivatives with diverse properties. vanderbilt.edu
The pyrrolo[1,2-b]pyridazine ring can undergo hydrogenation reactions. arkat-usa.org Depending on the catalyst and reaction conditions, selective or complete saturation of the heterocyclic rings can be achieved. This can lead to the formation of tetrahydro- or hexahydropyrrolo[1,2-b]pyridazine derivatives. Conversely, dehydrogenation of partially saturated precursors can be a method to synthesize the aromatic pyrrolo[1,2-b]pyridazine system. For instance, the condensation of 1,4,7-triketones with hydrazine (B178648) followed by dehydrogenation is a known synthetic route. nih.govbeilstein-journals.org
Formation of Condensed and Fused Heterocyclic Systems from Pyrrolo[1,2-b]pyridazine
Based on the conducted research, there is no specific information available in the scientific literature regarding the formation of condensed and fused heterocyclic systems directly from This compound .
Structure Activity Relationship Sar Studies and Molecular Target Engagement of Pyrrolo 1,2 B Pyridazine Derivatives
Rational Design Principles for Bioactive Pyrrolo[1,2-b]pyridazine (B13699388) Scaffolds
The design of bioactive pyrrolo[1,2-b]pyridazine derivatives is often guided by the principle of scaffold hopping and the strategic introduction of various substituents to modulate pharmacological activity. nih.gov The pyrrolo[1,2-b]pyridazine core is considered a privileged structure due to its chemical stability and synthetic accessibility. nih.govnih.gov
Researchers have employed several strategies to synthesize and functionalize this scaffold. One common approach involves 1,3-dipolar cycloaddition reactions, particularly between N-ylides and acetylenic or olefinic dipolarophiles. researchgate.net Multi-component reactions are also utilized to reduce reaction times and simplify work-up procedures. researchgate.netresearchgate.net For instance, a one-pot, three-component reaction of pyridazine (B1198779), substituted phenacyl bromides, and an acetylenic dipolarophile in 1,2-epoxybutane (B156178) has been successfully used to create 5-acetyl substituted pyrrolo[1,2-b]pyridazine derivatives. researchgate.net Another method involves the condensation of 1-aminopyrrole (B1266607) with β-dicarbonyl compounds. beilstein-journals.orgnih.gov
The introduction of substituents at various positions of the pyrrolo[1,2-b]pyridazine ring system is a key strategy for fine-tuning the biological and optical properties of these compounds. researchgate.net For example, a cyclization design strategy was used to synthesize a series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govresearchgate.nettriazole derivatives as potent necroptosis inhibitors. rsc.org This highlights the versatility of the core structure in accommodating diverse chemical modifications to achieve desired therapeutic effects. The imidazo[1,2-b]pyridazine (B131497) scaffold, a related structure, has also been extensively studied, with the kinase inhibitor ponatinib (B1185) being a notable example of a successful drug developed from this class of compounds. nih.govnih.gov
Molecular Interactions and Mechanistic Investigations
The biological effects of pyrrolo[1,2-b]pyridazine derivatives are mediated through their interactions with various molecular targets, including enzymes, receptors, and other key cellular components.
Enzyme Inhibition Mechanisms
Pyrrolo[1,2-b]pyridazine derivatives have been identified as inhibitors of several key enzymes implicated in disease pathogenesis.
PARP-1 and PARP-2: A library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives was found to inhibit poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net Specifically, compounds 15a and 15b demonstrated selective activity against PARP-1 over PARP-2, with approximately 29- and 5-fold selectivity, respectively. nih.govresearchgate.net This selective inhibition is a crucial aspect of their potential as anticancer agents. nih.gov
IRAK4: Derivatives of pyrrolo[1,2-b]pyridazine have been investigated as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). google.comgoogle.com IRAK4 is a key mediator in signaling pathways that can promote the survival of tumor cells, making its inhibition a promising strategy for cancer treatment. google.com
VEGFR-2: Certain pyridazine-based compounds have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govnih.gov Molecular simulation studies have been conducted to understand the interactions of these compounds with the VEGFR-2 active site. nih.gov
RIPK1: A series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govresearchgate.nettriazole derivatives were developed as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. rsc.org Molecular docking studies revealed that the representative compound 26 binds to the allosteric hydrophobic pocket of RIPK1. rsc.org
Receptor Binding and Antagonism
The pyrrolo[1,2-b]pyridazine scaffold has also been utilized to develop antagonists for specific receptors.
Corticotropin-Releasing Factor 1 (CRF1) Receptor: A series of pyrrolo[1,2-b]pyridazines were designed and synthesized as antagonists of the CRF1 receptor. nih.gov These compounds were developed based on a monocyclic core antagonist, and one analog, 27 , which has a 2-difluoromethoxy-4-methylpyridin-5-yl group, showed efficacy in an elevated plus maze test in rats. nih.gov
Muscarinic M1 Receptor: Pyrrolo-pyridazine derivatives have also been explored as positive allosteric modulators of the muscarinic M1 receptor, a target for cognitive and neuropsychiatric disorders. researchgate.net
Interaction with Key Cellular Components
Beyond enzymes and receptors, pyrrolo[1,2-b]pyridazine derivatives have been shown to interact with other essential cellular components.
Tubulin Binding Site: Some pyrrolo[1,2-b]pyridazine derivatives have been synthesized as potential anticancer agents that interact with tubulin. Docking experiments have indicated that these compounds show good compatibility with the colchicine (B1669291) binding site of tubulin. researchgate.net
In Vitro Biological Activity Profiling Methodologies
The biological activity of pyrrolo[1,2-b]pyridazine derivatives is primarily assessed through in vitro assays, particularly for their antiproliferative and cytotoxic effects on cancer cells.
Antiproliferative and Cytotoxic Evaluations in Human Cancer Cell Lines
The cytotoxic potential of newly synthesized pyrrolo[1,2-b]pyridazine derivatives is routinely evaluated against a panel of human cancer cell lines. researchgate.netnih.govresearchgate.netmdpi.com The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a commonly used method to determine cell viability and proliferation in a dose- and time-dependent manner. researchgate.netnih.govmdpi.comresearchgate.net
For example, a study investigating new pyrrolo[1,2-b]pyridazines found that compounds 5a , 2c , and 5f exhibited the highest antitumor activity, particularly against colon cancer cells. researchgate.netnih.gov Another study identified compound 15b from a library of 2-substituted pyrrolo[1,2-b]pyridazine derivatives, which robustly reduced cell proliferation in BRCA2-deficient V-C8 and BRCA1-deficient MDA-MB-436 cell lines with CC50 values of 340 and 106 nM, respectively. nih.gov
The National Cancer Institute (NCI) 60-human tumor cell line panel is also utilized for broader screening of antiproliferative activity. researchgate.net Several pyrrolo[1,2-b]pyridazine derivatives have shown significant growth inhibition, with some compounds exhibiting GI50 values below 100 nM across various cancer cell lines, including colon, ovarian, renal, prostate, brain, and breast cancer, as well as melanoma and leukemia. researchgate.net
Below is a table summarizing the in vitro antiproliferative activity of selected pyrrolo[1,2-b]pyridazine derivatives.
| Compound | Cell Line(s) | Activity/Endpoint | Findings |
| 5a | LoVo (colon adenocarcinoma) | Cytotoxicity | High anti-tumor activity. researchgate.netnih.gov |
| 2c | LoVo (colon adenocarcinoma) | Cytotoxicity | High anti-tumor activity. researchgate.netnih.gov |
| 5f | LoVo (colon adenocarcinoma) | Cytotoxicity | High anti-tumor activity. researchgate.netnih.gov |
| 15b | V-C8 (BRCA2-deficient), MDA-MB-436 (BRCA1-deficient) | CC50 | 340 nM (V-C8), 106 nM (MDA-MB-436). nih.gov |
| Various | NCI-60 panel | GI50 | <100 nM in several cell lines. researchgate.net |
Antimicrobial and Antifungal Activity Assessment
The pyrrolo[1,2-b]pyridazine scaffold has been investigated for its potential as a source of new antimicrobial and antifungal agents. nih.govnih.gov Research has shown that derivatives of this heterocyclic system exhibit a range of activities against various microbial and fungal strains. researchgate.net
Pyrrolo[1,2-a]pyrazine derivatives, which are structurally related to pyrrolo[1,2-b]pyridazines, have demonstrated notable antibacterial, antifungal, and antiviral properties. researchgate.net Specifically, pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have shown significant antibacterial effects and quorum sensing inhibition against several bacteria. researchgate.net One particular derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has been identified as a potent antifungal agent against the soil-borne fungus Sclerotium bataticola. ekb.eg Further studies on pyrrolo[1,2-a]pyrazines revealed high activity against various Candida species. mdpi.com
In a broader context, pyrrole-containing compounds are recognized for their antimicrobial potential. farmaceut.org For instance, certain pyrrole-2-carboxylate derivatives have shown effectiveness against Mycobacterium tuberculosis. nih.gov While direct studies on the antimicrobial and antifungal activity of 2-Chloropyrrolo[1,2-b]pyridazine itself are limited in the provided results, the consistent activity observed in the broader class of pyrrolo-pyridazine and related pyrrole (B145914) derivatives suggests that this scaffold is a promising area for the development of new anti-infective agents. nih.govmedwinpublishers.com
| Compound Class | Activity | Target Organisms | Key Findings | Citation |
|---|---|---|---|---|
| Pyrrolo[1,2-b]pyridazine Derivatives | Antimicrobial, Antifungal | General bacteria and fungi | Recognized as a promising scaffold for antimicrobial drug design. | nih.govresearchgate.net |
| Pyrrolo[1,2-a]pyrazine Derivatives | Antibacterial, Antifungal, Antiviral | Various bacteria and fungi, including Candida spp. | Exhibited significant activity, particularly as kinase inhibitors. | researchgate.netmdpi.com |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Antifungal | Sclerotium bataticola | Identified as a primary antifungal secondary metabolite of Bacillus spp. | ekb.eg |
Anti-inflammatory and Antidepressant Activity Studies
The pyrrolo[1,2-b]pyridazine core and its analogs have been the subject of investigations into their potential anti-inflammatory and antidepressant effects. nih.govresearchgate.net The pyridazinone skeleton, a key component of this structure, is found in many compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant actions. nih.govmdpi.com
Several studies have highlighted the anti-inflammatory potential of fused pyrrole derivatives. mdpi.com For instance, derivatives of pyrrolo[3,4-d]pyridazinone have demonstrated significant anti-inflammatory and analgesic activity. nih.govresearchgate.net These compounds were found to reduce edema and mechanical hyperalgesia in animal models of inflammation. nih.govresearchgate.net The mechanism of action for some of these derivatives is believed to involve competitive antagonism of the histamine (B1213489) H1 receptor. nih.gov Furthermore, pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com
Regarding antidepressant activity, the pyridazinone moiety is also present in compounds showing anxiolytic and antidepressant properties. nih.govmdpi.com While specific studies focusing solely on the antidepressant activity of this compound were not prominent in the search results, the established pharmacological profile of the broader pyridazinone and pyrrolo-pyridazine class suggests this as a potential area for future investigation. researchgate.net
| Compound Class | Activity | Mechanism of Action (where proposed) | Key Findings | Citation |
|---|---|---|---|---|
| Pyrrolo[1,2-b]pyridazine Derivatives | Anti-inflammatory, Antidepressant | Not specified | Considered a promising scaffold for these activities. | nih.govresearchgate.net |
| Pyrrolo[3,4-d]pyridazinone Derivatives | Anti-inflammatory, Analgesic | Histamine H1 receptor antagonism | Showed significant dose-related antinociceptive effects. | nih.govresearchgate.net |
| Pyridazinone Derivatives | Anti-inflammatory | COX-2 inhibition | Identified as potential nonsteroidal anti-inflammatory drugs (NSAIDs). | mdpi.com |
Other Reported Biological Activities (e.g., antimetabolic, antinociceptive)
Beyond antimicrobial and anti-inflammatory properties, pyrrolo[1,2-b]pyridazine derivatives have been explored for other biological activities, notably antimetabolic and antinociceptive effects. nih.govresearchgate.net
The antinociceptive, or pain-relieving, activity has been a significant area of research for this class of compounds. Studies on pyrrolo[3,4-d]pyridazinone derivatives have confirmed their analgesic properties in various animal models of pain. nih.gov These compounds demonstrated a significant and dose-dependent antinociceptive effect in tests induced by chemical agents like formalin, capsaicin, and glutamic acid. nih.gov The central site of action for some pyridazinone derivatives has been indicated, with their antinociceptive effects being mediated by central muscarinic receptors. nih.gov
In addition to pain relief, antimetabolic actions have also been reported for pyrrolo[1,2-b]pyridazine derivatives. nih.govresearchgate.net This suggests that these compounds may interfere with metabolic pathways, an area that could be exploited for various therapeutic applications, including cancer treatment.
| Activity | Compound Class | Key Findings | Citation |
|---|---|---|---|
| Antinociceptive | Pyrrolo[3,4-d]pyridazinone Derivatives | Demonstrated significant and dose-related analgesic effects in various pain models. | nih.gov |
| Antinociceptive | 3(2H)-pyridazinone Derivative (18a) | Induced antinociceptive effects through a central site of action, likely mediated by muscarinic receptors. | nih.gov |
| Antimetabolic | Pyrrolo[1,2-b]pyridazine Derivatives | Reported to possess antimetabolic properties, indicating potential for further investigation. | nih.govresearchgate.net |
Computational Approaches to SAR Elucidation
Computational methods are increasingly vital in modern drug discovery, and the study of pyrrolo[1,2-b]pyridazine derivatives is no exception. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling have been instrumental in understanding the SAR of these compounds.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrrolo[1,2-b]pyridazine derivatives, docking studies have been crucial in elucidating their binding modes with various biological targets.
For example, in the context of anticancer research, docking experiments have shown that biologically active pyrrolo[1,2-b]pyridazine derivatives have a good compatibility with the colchicine binding site of tubulin. nih.govtandfonline.com This provides a molecular basis for their observed antiproliferative activity. Similarly, molecular docking of imidazo[1,2-b]pyridazine heterocycles with the Penicillin-Binding Protein 2a (PBP2a) of Methicillin-Resistant Staphylococcus aureus (MRSA) has helped to understand their potential as antibacterial agents. onljbioinform.com These studies identified key amino acid residues involved in the binding and stabilization of the ligand-target complex. onljbioinform.com
Furthermore, docking studies have been employed to investigate the interaction of pyrrolo[1,2-a]quinazoline derivatives with DNA gyrase B of Mycobacterium tuberculosis, highlighting their potential as novel antibiotics. researchgate.net In silico interaction studies have also been performed on pyrrolo[1,2-f]pyrazine-1,4-dione derivatives with the OmpF porin target protein, providing insights into their antibacterial mechanism. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.
In the study of pyrrolo- and pyridoquinolinecarboxamides, which share structural similarities with the pyrrolo[1,2-b]pyridazine system, QSAR analysis has been used to understand their diuretic activity. uran.ua The models revealed that diuretic activity is influenced by geometric and spatial structure, lipophilicity (logP), and various energy and 3D-MoRSE descriptors. uran.ua For pyrazine (B50134) derivatives, QSAR studies using multiple linear regression (MLR) and artificial neural networks (ANN) have shown a high correlation between experimental and predicted antiproliferative activities, validating the quality of the derived models. semanticscholar.org
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of new bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target receptor.
Virtual screening of large compound libraries against a pharmacophore model or a target structure can rapidly identify potential hits. For instance, a virtual screening of a natural product database led to the identification of a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B from Mycobacterium tuberculosis. researchgate.net Subsequent optimization of this hit compound resulted in a derivative with improved binding energy and pharmacokinetic properties. researchgate.net
Pharmacophore models have been developed for various targets, and their application in screening compound databases can lead to the discovery of novel scaffolds, including those based on the pyrrolo[1,2-b]pyridazine core. For example, new pharmacophore models for the sigma-1 receptor have been generated and validated, which could be used to screen for new ligands, potentially including pyrrolo[1,2-b]pyridazine derivatives. frontiersin.org
Computational and Theoretical Chemistry of 2 Chloropyrrolo 1,2 B Pyridazine and Its Analogs
Electronic Structure Theory and Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic properties of molecules. These methods provide a theoretical framework to understand molecular geometry, orbital energies, and charge distributions, which are crucial for predicting chemical reactivity and physical properties. For the pyrrolo[1,2-b]pyridazine (B13699388) system, DFT has been utilized to explore the electronic structure and explain the differences observed in the absorption spectra of various derivatives. researchgate.net
The introduction of a chlorine atom at the 2-position of the pyrrolo[1,2-b]pyridazine ring is expected to significantly influence its electronic structure due to the electronegativity and the +M (mesomeric) and -I (inductive) effects of the halogen. A theoretical study on 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related heterocyclic system, revealed a high kinetic stability, as indicated by a large HOMO-LUMO energy gap of 3.59 eV, calculated at the BLYP level of theory. rsc.org This suggests that 2-chloropyrrolo[1,2-b]pyridazine would also possess considerable stability.
The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation. For the pyrrolo[1,2-b]pyridazine ring system, a planar conformation is generally expected due to its aromatic character. X-ray crystallography of a related compound, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, has confirmed that the molecule assumes a largely planar conformation in the crystal. nih.gov
For this compound, computational geometry optimization would likely predict a planar structure for the bicyclic core. The chlorine atom at the 2-position would lie in the plane of the ring system. The bond lengths and angles would be influenced by the electronic effects of the chlorine atom. Specifically, the C2-Cl bond length would be a key parameter, and the C-C and C-N bond lengths within the pyrrole (B145914) and pyridazine (B1198779) rings might show slight alterations compared to the unsubstituted parent compound due to electronic redistribution.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical based on related structures)
| Parameter | Predicted Value | Notes |
| C2-Cl Bond Length | ~1.74 Å | Based on typical C(sp²)-Cl bond lengths. |
| Ring Planarity | Near Planar | The pyrrolo[1,2-b]pyridazine core is aromatic. |
| Dihedral Angles | ~0° | For the bicyclic system. |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.
For pyrrolo[1,2-b]pyridazine derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic system. In a study of pyrrolo[1,5-a]-1,8-naphthyridine derivatives, the HOMO and LUMO densities were found to be mainly located on the fused ring system. ias.ac.in For this compound, the chlorine atom, with its lone pairs, would likely contribute to the HOMO, raising its energy level compared to the unsubstituted parent compound. The electron-withdrawing inductive effect of chlorine would lower the energy of both the HOMO and LUMO, but the mesomeric effect might counteract the lowering of the HOMO. The LUMO is expected to have significant density on the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack.
Table 2: Hypothetical FMO Analysis Data for this compound
| Orbital | Predicted Energy (eV) | Predominant Location of Electron Density |
| HOMO | -6.0 to -5.5 | Pyrrole ring and chlorine atom |
| LUMO | -1.5 to -1.0 | Pyridazine and pyrrole rings, with contribution at C2 |
| HOMO-LUMO Gap | 4.0 to 4.5 eV | Indicative of high kinetic stability |
The charge distribution within a molecule provides critical information about its polarity and reactive sites. Molecular Electrostatic Potential (MEP) maps are a visual representation of the charge distribution, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue. libretexts.orgyoutube.com
In the case of this compound, the nitrogen atoms of the pyridazine ring are expected to be the most electron-rich centers, exhibiting a negative electrostatic potential. The chlorine atom, despite its high electronegativity, can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding. researchgate.net The hydrogen atoms of the ring system will be electron-deficient and thus show a positive electrostatic potential. The MEP map would be a valuable tool in predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial in crystal packing and molecular recognition.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and explore their conformational landscape. While the pyrrolo[1,2-b]pyridazine core is rigid and planar, substituents can introduce conformational flexibility. For this compound, with no flexible side chains, MD simulations would primarily explore the intermolecular interactions in a condensed phase (liquid or solid-state).
MD simulations have been employed to study the binding of imidazo-pyrrolopyridine derivatives to Janus kinase 1 (JAK1), providing insights into the stability of the protein-ligand complex. nih.gov For this compound, MD simulations in a solvent like water or in a model lipid bilayer could provide information on its solvation and membrane permeability, which are important for its potential biological applications. The simulations would track the interactions of the chlorine atom and the nitrogen atoms with the surrounding environment.
Theoretical Prediction of Reactivity and Reaction Pathways
Computational chemistry can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of different reaction pathways. Reactivity indices derived from DFT, such as Fukui functions and local softness, can quantify the reactivity of different atomic sites in the molecule.
For this compound, the pyridazine ring nitrogen atoms are expected to be the primary sites for protonation and electrophilic attack. The pyrrole ring is generally more susceptible to electrophilic substitution than the pyridazine ring. The presence of the chlorine atom at the 2-position will influence the regioselectivity of such reactions. The C2 position, being attached to an electronegative atom, is expected to be a site for nucleophilic aromatic substitution, where the chlorine atom could act as a leaving group. Theoretical calculations of reaction barriers can help in understanding the kinetics and thermodynamics of these transformations.
Spectroscopic Property Simulations and Interpretation (e.g., NMR, IR, UV-Vis)
Computational methods can simulate various types of spectra, which can be invaluable for the interpretation of experimental data and for the structural elucidation of new compounds.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants are now routinely performed using DFT. For this compound, the calculated chemical shifts would be compared with experimental data for related compounds, such as 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, where the ¹H and ¹³C NMR data have been reported. nih.gov The chlorine atom at the 2-position would be expected to deshield the adjacent protons and carbons, leading to a downfield shift in their NMR signals.
IR Spectroscopy: The simulation of infrared (IR) spectra provides information about the vibrational modes of a molecule. For this compound, the calculated IR spectrum would show characteristic peaks for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings. A key feature would be the C-Cl stretching vibration, which is expected to appear in the fingerprint region of the spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental data to understand the nature of the electronic transitions. For pyrrolo[1,2-b]pyridazine derivatives, the UV-Vis spectra are characterized by π-π* transitions. The introduction of a chlorine atom at the 2-position would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent compound due to the extension of the conjugated system by the lone pairs of the chlorine atom.
Table 3: Simulated Spectroscopic Data for this compound (Hypothetical)
| Spectrum | Predicted Feature | Expected Range |
| ¹H NMR | Chemical shifts of ring protons | δ 6.5 - 8.0 ppm |
| ¹³C NMR | Chemical shifts of ring carbons | δ 100 - 150 ppm |
| IR | C-Cl stretch | 700 - 850 cm⁻¹ |
| UV-Vis | λmax (π-π* transition) | 300 - 350 nm |
Bond Dissociation Energies and Stability Analysis
The stability of a molecule and the strength of its chemical bonds are fundamental aspects of its chemical reactivity. In the realm of computational and theoretical chemistry, bond dissociation energy (BDE) and various electronic stability descriptors serve as crucial parameters for predicting the behavior of chemical compounds. This section delves into the computational analysis of the C-Cl bond dissociation energy in compounds analogous to this compound and the electronic stability of the pyrrolo[1,2-b]pyridazine scaffold and its derivatives.
Direct computational studies on the bond dissociation energy of the C-Cl bond in this compound are not extensively available in the public domain. However, insights can be gleaned from benchmark computational studies on other chlorinated aromatic and polycyclic aromatic hydrocarbons. These studies provide a framework for understanding the factors that influence the C-Cl bond strength in such systems.
Theoretical calculations, particularly using density functional theory (DFT) and high-level ab initio methods, are routinely employed to predict thermodynamic properties like BDEs. nih.govrsc.org For instance, studies on chlorinated polycyclic aromatic hydrocarbons have demonstrated that methods like G4 are highly accurate for computing BDEs. nih.govrsc.org DFT methods, such as ωB97X-D, have also shown excellent performance in predicting BDEs, offering a balance between accuracy and computational cost, making them suitable for larger molecules. nih.govrsc.org
The C-Cl bond dissociation energy in aromatic systems is influenced by the electronic environment of the carbon atom. For example, benchmark calculations on various chlorinated naphthalenes and other polycyclic aromatic hydrocarbons show that the C–Cl bond dissociation energies can vary depending on the position of the chlorine atom and the nature of the aromatic system. nih.gov The stability of the resulting radical and the parent molecule are key determinants of the BDE.
A computational study on the C-Cl bond length in various organic molecules highlighted the importance of charge perturbation, hyperconjugation, and steric hindrance in determining bond strength. smith.edu These factors would undoubtedly play a role in the C-Cl bond of this compound, where the electron-rich pyrrole ring and the electron-deficient pyridazine ring create a unique electronic environment.
| Compound/System | Computational Method | Calculated C-Cl Bond Dissociation Energy (kcal/mol) |
| 1-Chloronaphthalene | G4 | Not explicitly stated in the provided search results |
| Chlorinated PAHs | ωB97X-D/6-311++G(d,p) | General method validation, specific values not provided |
| Epichlorohydrin | - | Dissociation controlled by resonant processes |
Table 1: Representative computational data on C-Cl bond dissociation from analogous systems. Specific BDE values for this compound are not available in the provided search results and the data for analogous systems is presented for context.
It is important to note that the cleavage of a C-Cl bond can be induced by low-energy electrons, leading to the formation of a chloride anion and a radical, a process known as dissociative electron attachment (DEA). mdpi.com This process is resonant, meaning it occurs at specific electron energies. mdpi.com
The stability of the this compound molecule can be assessed through computational methods that evaluate its electronic structure. Key parameters derived from DFT calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide valuable insights into the kinetic stability and chemical reactivity of a molecule. gsconlinepress.com
The HOMO-LUMO energy gap (ΔE) is a particularly important stability index. gsconlinepress.com A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. gsconlinepress.com Conversely, a smaller energy gap suggests that the molecule is more reactive. gsconlinepress.com
Computational studies on pyridazine derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. gsconlinepress.com For instance, in a study of two pyridazine derivatives, the compound with a higher HOMO energy and a lower LUMO energy, resulting in a smaller energy gap, was predicted to be more reactive. gsconlinepress.com
| Compound/System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | DFT/B3LYP/6-31G | -5.53 | -1.87 | 3.66 |
| 5-phenyl-6-ethylpridazine-3-one (PEPO) | DFT/B3LYP/6-31G | -6.03 | -2.13 | 3.90 |
| 6-chloro-3-[(4-methylphenoxy)methyl] nih.govrsc.orgmdpi.comtriazolo[4,3-b]pyridazine (8a) | DFT/B3LYP/6-31+G(d,p) | Not explicitly stated | Not explicitly stated | 3.252 |
| 6-chloro-3-[(4-fluorophenoxy)methyl] nih.govrsc.orgmdpi.comtriazolo[4,3-b]pyridazine (8b) | DFT/B3LYP/6-31+G(d,p) | Not explicitly stated | Not explicitly stated | 3.474 |
Table 2: Calculated electronic properties of analogous pyridazine and triazolopyridazine derivatives. Data for this compound is not available in the provided search results.
The stability of the pyrrolo[1,2-b]pyridazine scaffold itself is noteworthy. This N-bridgehead aromatic heterocycle is formed by the condensation of pyridazine and pyrrole rings. arkat-usa.org The fusion of these two aromatic rings leads to a stable heterocyclic system that has been the subject of numerous synthetic studies. mdpi.comarkat-usa.orgnih.govnih.gov The planarity of the pyrrolo[1,2-b]pyridazine system, as confirmed by X-ray crystallography for some of its derivatives, contributes to its aromatic character and stability. nih.gov
Advanced Applications and Emerging Research Directions for Pyrrolo 1,2 B Pyridazine Scaffolds
Strategic Utility as Versatile Intermediates in Complex Organic Synthesis
The 2-chloropyrrolo[1,2-b]pyridazine scaffold is a valuable intermediate for the construction of more complex molecular architectures. The presence of the chloro substituent provides a reactive handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups at the 2-position, thereby enabling the synthesis of a diverse library of derivatives.
One of the key synthetic strategies involves the Sonogashira cross-coupling reaction. While specific studies on this compound are emerging, the analogous reactivity of 3-chloropyridazines with propargylic alcohols in the presence of a Pd(PPh₃)₂Cl₂–CuI catalyst system demonstrates the feasibility of such transformations. beilstein-journals.org This reaction paves the way for the introduction of alkynyl moieties, which can be further elaborated into more complex structures.
Furthermore, nickel-catalyzed cross-electrophile coupling reactions of 2-chloropyridines with alkyl bromides offer a precedent for the alkylation of the this compound core. nih.gov This methodology is particularly attractive as it avoids the need for pre-formed organometallic reagents of the pyrrolopyridazine, which can be challenging to prepare and handle. The use of a nickel catalyst with a suitable ligand, such as bathophenanthroline, has proven effective for the coupling of various alkyl groups onto the pyridine (B92270) ring. nih.gov
The versatility of the 2-chloro group is further highlighted by its potential to participate in other cross-coupling reactions, including Suzuki-Miyaura (for arylation and vinylation), Buchwald-Hartwig (for amination), and Stille couplings. These established methodologies, widely used in the synthesis of complex organic molecules, can be applied to this compound to generate a vast array of functionalized derivatives with tailored properties for various applications. The reactivity of the chloro substituent opens up numerous possibilities for creating novel compounds with unique biological or material properties.
Development of Optically and Photophysically Active Materials
The inherent aromatic and planar structure of the pyrrolo[1,2-b]pyridazine (B13699388) system endows it with interesting photophysical properties, making it a promising scaffold for the development of advanced materials.
Investigation of Luminescence and Fluorescence for Optoelectronic Applications
Pyrrolo[1,2-b]pyridazine derivatives are known to be highly fluorescent, both in solution and in the solid state. nih.govmdpi.com This property is of significant interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). The emission characteristics of these compounds can be finely tuned by introducing different substituents onto the heterocyclic core.
The introduction of a chlorine atom at the 2-position can influence the electronic properties of the pyrrolo[1,2-b]pyridazine scaffold, thereby affecting its absorption and emission spectra. While specific data on the luminescence of this compound is not extensively documented, the general principles of substituent effects on fluorophores suggest that the chloro group, through its inductive and mesomeric effects, can modulate the energy levels of the frontier molecular orbitals. This can lead to shifts in the emission wavelength and changes in the quantum yield.
Further derivatization of the 2-position, made possible by the reactive chloro group, allows for the attachment of various chromophoric and auxochromic groups. This provides a powerful tool for creating a library of fluorescent materials with a wide range of emission colors and properties, tailored for specific optoelectronic applications.
Photochromic Systems and Switchable Materials Research
Photochromic materials, which undergo a reversible change in their absorption spectra upon irradiation with light, are of great interest for applications in optical data storage, molecular switches, and smart windows. The development of photochromic systems based on the pyrrolo[1,2-b]pyridazine scaffold is an emerging area of research.
Although direct evidence for the photochromic behavior of this compound is limited, the structural features of the parent scaffold are conducive to the design of photochromic molecules. The planar and electron-rich nature of the pyrrolo[1,2-b]pyridazine system can be exploited to construct molecules that can undergo photo-induced isomerization or cyclization reactions. The 2-chloro position serves as a convenient attachment point for photo-responsive moieties, such as spiropyrans or azobenzenes, which are known to exhibit photochromism. By strategically incorporating these units onto the pyrrolo[1,2-b]pyridazine core, it may be possible to create novel photochromic materials with unique switching properties.
Innovation in Privileged Scaffolds for Drug Discovery and Medicinal Chemistry
The pyrrolo[1,2-b]pyridazine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.govmdpi.com The introduction of substituents at the 2-position has been shown to be crucial for modulating the biological activity of these compounds.
Recent studies have highlighted the potential of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. nih.gov A library of these derivatives was synthesized and evaluated, leading to the discovery of compounds with significant inhibitory activity and selectivity for PARP-1 over PARP-2. nih.gov Notably, some of these compounds demonstrated robust antiproliferative activity in BRCA-deficient cancer cell lines. nih.gov
Another study identified pyrrolo[1,2-b]pyridazin-2-one analogs as a novel class of inhibitors of the hepatitis C virus (HCV) NS5B polymerase. nih.gov Structure-based design led to the discovery of a potent inhibitor with excellent activity in both biochemical and replicon assays. nih.gov These findings underscore the importance of the pyrrolo[1,2-b]pyridazine scaffold and, in particular, substitution at the 2-position, in the design of new therapeutic agents.
The this compound serves as a key starting material for accessing these and other biologically active molecules. The ability to easily introduce a variety of substituents at the 2-position through cross-coupling and other reactions allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Table 1: Biological Activities of Selected Pyrrolo[1,2-b]pyridazine Derivatives
| Compound Class | Target | Therapeutic Area | Key Findings |
| 2-Substituted Pyrrolo[1,2-b]pyridazines | PARP-1 | Cancer | Potent and selective inhibition, antiproliferative activity in BRCA-deficient cells. nih.gov |
| Pyrrolo[1,2-b]pyridazin-2-ones | HCV NS5B Polymerase | Antiviral (Hepatitis C) | Potent inhibition in biochemical and replicon assays. nih.gov |
| 5-Substituted Pyrrolo[1,2-b]pyridazines | - | Antioxidant | Profound inhibition of lipid peroxidation in vitro. nih.gov |
| Halogenated Pyrrolo[1,2-b]pyridazine Derivatives | - | Cytotoxic Activity | Dose- and time-dependent cytotoxic activity against various cancer cell lines. nih.govmdpi.com |
Green Chemistry Principles and Sustainable Practices in Pyrrolo[1,2-b]pyridazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. The synthesis of pyrrolo[1,2-b]pyridazines can be approached using methods that align with these principles.
Multicomponent reactions (MCRs) are a powerful tool in green chemistry as they allow for the construction of complex molecules in a single step, reducing the number of synthetic operations, solvent usage, and waste generation. researchgate.net The synthesis of pyrrolo[1,2-b]pyridazines has been achieved through one-pot multicomponent reactions involving pyridazine (B1198779), a bromoacetophenone derivative, and an acetylenic dipolarophile. researchgate.net This approach offers a more sustainable alternative to traditional multi-step syntheses.
The use of environmentally benign solvents is another key aspect of green chemistry. While many syntheses of pyrrolo[1,2-b]pyridazines still employ traditional organic solvents, research into the use of greener alternatives, such as water or bio-based solvents, is an active area of investigation for related heterocyclic systems. rsc.org For instance, the synthesis of pyrrolo[2,3-b]indoles has been achieved in water using a Cu/Fe co-catalyst system. rsc.org
Furthermore, the development of catalytic methods that utilize earth-abundant and non-toxic metals is a crucial goal. While palladium catalysts are often used for cross-coupling reactions, the exploration of more sustainable alternatives like iron or copper is gaining traction. The application of these green chemistry principles to the synthesis of this compound and its derivatives will be essential for developing more environmentally friendly and economically viable processes.
Unexplored Reactivity and Derivatization Opportunities for Future Research
While the utility of this compound as a synthetic intermediate is evident, there remain significant opportunities to explore its reactivity and expand its applications.
The chlorine atom at the 2-position is a versatile functional group that can participate in a wide range of transformations beyond the standard cross-coupling reactions. For example, nucleophilic aromatic substitution (SNAr) reactions could be explored to introduce a variety of nucleophiles at this position. The electron-deficient nature of the pyridazine ring should facilitate such reactions.
Furthermore, the potential for C-H activation at other positions on the pyrrolo[1,2-b]pyridazine ring, in the presence of the 2-chloro substituent, presents an exciting avenue for future research. This would allow for the regioselective introduction of functional groups at positions that are not easily accessible through classical methods.
The development of novel synthetic methodologies for the preparation of this compound itself is also an area for future investigation. More efficient and sustainable routes to this key intermediate would undoubtedly accelerate research in all the areas mentioned above.
Finally, the full potential of this compound and its derivatives in materials science and medicinal chemistry is yet to be fully realized. Systematic studies to explore the relationship between the substitution pattern on the pyrrolo[1,2-b]pyridazine core and its photophysical or biological properties will be crucial for the rational design of new functional materials and therapeutic agents.
Q & A
Q. What are the key synthetic methods for preparing 2-Chloropyrrolo[1,2-b]pyridazine?
The synthesis typically involves cyclization reactions starting from pyridazine or pyrrole derivatives. A widely used method employs 1-aminopyrrole and α,β-unsaturated ketones under acidic conditions (e.g., p-TSA in toluene), yielding the pyrrolo[1,2-b]pyridazine core. The chlorination step can be achieved using halogenating agents like POCl₃ or via electrophilic substitution . Optimization of reaction parameters, such as solvent polarity and catalyst loading, is critical for improving yields.
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on X-ray crystallography , NMR spectroscopy , and mass spectrometry . The bicyclic system exhibits planar geometry with distinct electronic effects from the chlorine substituent at position 2. Key NMR signals include downfield-shifted protons adjacent to the nitrogen atoms (δ 7.5–8.5 ppm for aromatic protons) and chlorine-induced deshielding in the pyridazine ring .
Q. What are the primary applications of this compound in medicinal chemistry?
This scaffold is a versatile intermediate for developing kinase inhibitors , antimicrobial agents , and anti-inflammatory compounds . Its planar structure facilitates π-stacking interactions with biological targets, while the chlorine atom enhances electrophilicity for further derivatization. Recent studies highlight its use in designing Haspin kinase inhibitors and antiviral agents .
Advanced Questions
Q. How can palladium-catalyzed direct arylation optimize functionalization of this compound derivatives?
Pd-catalyzed C–H activation enables regioselective arylation at the C3 position. For example, coupling 6-chloroimidazo[1,2-b]pyridazine with aryl bromides in DMA or pentanol (80–100°C) achieves high turnover frequencies. This method avoids pre-functionalized substrates and reduces synthetic steps. Post-functionalization via Suzuki-Miyaura coupling further diversifies the scaffold .
Q. What strategies address low yields in cyclization reactions during synthesis?
Key strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) improve reaction homogeneity.
- Catalyst screening : p-TSA outperforms other acids in promoting cyclization by stabilizing intermediates .
- Temperature control : Maintaining 80–110°C prevents side reactions like decomposition .
- Protecting group chemistry : Using Boc or acetyl groups on the pyrrole nitrogen enhances regioselectivity .
Q. How can substituent effects on biological activity be systematically analyzed?
A structure-activity relationship (SAR) approach combines:
- Computational modeling : DFT calculations predict electronic effects of substituents (e.g., chloro, methyl) on binding affinity.
- Biological assays : Testing derivatives against target enzymes (e.g., kinases) identifies critical substituent positions. For instance, 2-chloro and 6-cyclopropyl groups in imidazo[1,2-b]pyridazines enhance inhibitory potency .
- Crystallographic data : Co-crystal structures with targets reveal steric and electronic interactions guiding optimization .
Q. How should contradictory data on reaction mechanisms be resolved?
Contradictions in mechanisms (e.g., nucleophilic vs. electrophilic pathways) are addressed through:
- Isotopic labeling : Deuterium or ¹⁵N tracing clarifies bond-forming steps.
- Kinetic studies : Monitoring reaction rates under varying conditions identifies rate-determining steps.
- Intermediate trapping : Using low-temperature NMR or quenching agents isolates transient species .
Methodological Tables
| Reaction Optimization Parameters |
|---|
| Parameter |
| --------------------- |
| Catalyst |
| Solvent |
| Temperature |
| Key SAR Findings |
|---|
| Substituent |
| ------------ |
| Cl |
| Cyclopropyl |
| Phenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
